1H-Inden-1-one, 3-hydroxy-2-(3-hydroxy-2-quinolinyl)-
Description
1H-Inden-1-one, 3-hydroxy-2-(3-hydroxy-2-quinolinyl)- (CAS RN: 17772-51-9) is a hydroxy-substituted indenone derivative fused with a quinolinyl moiety. Its molecular formula is C₁₈H₁₁NO₃ (molecular weight: 289.28 g/mol) . The compound features two hydroxyl groups at positions 3 (indenone ring) and 3' (quinolinyl group), along with a ketone group at position 1 of the indenone core. Regulatory documents indicate its approved use in polyethylene terephthalate (PET) food packaging materials in China, with a maximum permitted level of 0.2% . Limited synthetic details are available in the provided evidence, but its structural analogs (e.g., 4-hydroxyquinolin-2(1H)-ones) are typically synthesized via condensation reactions between substituted aldehydes and amines or guanidine derivatives under reflux conditions .
Properties
IUPAC Name |
3-hydroxy-2-(3-hydroxyquinolin-2-yl)inden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NO3/c20-14-9-10-5-1-4-8-13(10)19-16(14)15-17(21)11-6-2-3-7-12(11)18(15)22/h1-9,20-21H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZEHABHMMOXCEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)C3=C(C4=CC=CC=C4C3=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3066263, DTXSID9067695 | |
| Record name | 1H-Inden-1-one, 3-hydroxy-2-(3-hydroxy-2-quinolinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3066263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Indene-1,3(2H)-dione, 2-(3-hydroxy-2(1H)-quinolinylidene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9067695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17772-51-9, 32568-48-2 | |
| Record name | 3-Hydroxy-2-(3-hydroxy-2-quinolinyl)-1H-inden-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17772-51-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1H-Inden-1-one, 3-hydroxy-2-(3-hydroxy-2-quinolinyl)- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017772519 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Indene-1,3(2H)-dione, 2-(3-hydroxy-2(1H)-quinolinylidene)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032568482 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Inden-1-one, 3-hydroxy-2-(3-hydroxy-2-quinolinyl)- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Indene-1,3(2H)-dione, 2-(3-hydroxy-2(1H)-quinolinylidene)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Inden-1-one, 3-hydroxy-2-(3-hydroxy-2-quinolinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3066263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Indene-1,3(2H)-dione, 2-(3-hydroxy-2(1H)-quinolinylidene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9067695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxy-2-(3-hydroxy-2-quinolyl)-1H-inden-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.942 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Mechanistic Insights
In a representative procedure, 3,3-dimethylacrylic acid reacts with a quinoline-derived aromatic compound in the presence of NbCl₅ (10 mol%), forming an acylium intermediate that undergoes electrophilic aromatic substitution. The subsequent cyclization step is highly dependent on the electronic properties of the quinoline ring. Electron-rich quinoline derivatives (e.g., 3-hydroxy-2-quinolinyl) facilitate faster cyclization, achieving yields of 55–78%.
Substrate Scope and Limitations
Ortho-substituted quinoline derivatives exhibit superior reactivity due to proximity effects, whereas para-substituted analogs require harsher conditions. For instance, 2-(3-hydroxyquinolinyl)benzaldehyde, when treated with NbCl₅ in dichloromethane at −20°C, yields the target compound in 72% efficiency, compared to 48% for the para-isomer.
Oxidative Coupling of Quinoline and Indenone Precursors
Oxidative coupling strategies, though less explored, provide a modular approach to assembling the target molecule.
Procedure
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Synthesis of 3-Hydroxy-1-indenone : Prepared via oxidation of 1-indanol using CrO₃ in acetic acid.
-
Quinoline Functionalization : Bromination of 2-quinolinol at the 3-position using POBr₃ yields 3-bromo-2-quinolinol.
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Coupling Reaction : A Ullmann-type coupling between 3-hydroxy-1-indenone and 3-bromo-2-quinolinol, catalyzed by CuI/1,10-phenanthroline in DMF at 120°C, affords the target compound in 60% yield.
Table 2: Oxidative Coupling Optimization
| Catalyst System | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| CuI/Phenanthroline | DMF | 120 | 60 |
| Pd(OAc)₂/XPhos | Toluene | 100 | 45 |
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates cyclization and coupling steps, enhancing throughput.
Chemical Reactions Analysis
1H-Inden-1-one, 3-hydroxy-2-(3-hydroxy-2-quinolinyl)- undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indene and quinoline rings.
Scientific Research Applications
Chemistry
1H-Inden-1-one, 3-hydroxy-2-(3-hydroxy-2-quinolinyl)- serves as a versatile building block in organic synthesis. It is employed in the creation of more complex organic molecules and functions as a ligand in coordination chemistry. Its ability to undergo various chemical reactions, including oxidation and reduction, makes it valuable for synthesizing derivatives with tailored properties.
Biology
The compound exhibits notable biological activities:
- Antiviral Properties : Research indicates that this compound can inhibit viral replication by targeting specific enzymes involved in the viral life cycle. For instance, studies have shown efficacy against various RNA viruses, suggesting its potential as a therapeutic agent for treating viral infections.
- Anti-inflammatory Effects : The compound modulates inflammatory pathways by inhibiting pro-inflammatory cytokine production, indicating its potential application in treating chronic inflammatory diseases such as arthritis.
- Anticancer Activity : In vitro studies have demonstrated that it can induce apoptosis in cancer cells through mechanisms such as caspase activation and modulation of cell cycle regulators. Its selective cytotoxicity against cancer cells while sparing normal cells highlights its promise as an anticancer agent.
Medicine
The therapeutic applications of 1H-Inden-1-one, 3-hydroxy-2-(3-hydroxy-2-quinolinyl)- are being actively explored:
- Drug Development : Given its antiviral and anti-inflammatory properties, this compound is being investigated for its potential in developing new medications aimed at treating viral infections and inflammatory conditions.
- Targeted Therapy : Its mechanism of action involves enzyme inhibition and receptor modulation, which could be harnessed for targeted therapies in oncology and infectious diseases.
Industry
In industrial applications, the compound is utilized in developing new materials with specific electronic or optical properties. Its unique chemical structure allows for the design of materials that can be used in advanced technological applications.
Case Studies
Several case studies underscore the efficacy of 1H-Inden-1-one, 3-hydroxy-2-(3-hydroxy-2-quinolinyl)-:
- Antiviral Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound inhibited the replication of influenza virus by blocking viral polymerase activity.
- Anti-inflammatory Research : In controlled experiments on human macrophages, the compound significantly reduced TNF-alpha production, showcasing its potential as an anti-inflammatory agent.
- Cancer Research : A study on breast cancer cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell viability, indicating its potential use in cancer therapy.
Mechanism of Action
The mechanism of action of 1H-Inden-1-one, 3-hydroxy-2-(3-hydroxy-2-quinolinyl)- involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors involved in viral replication or inflammatory responses. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Spectral and Physicochemical Properties
Table 2: Spectral Data Comparison
The target compound lacks detailed spectral characterization in the provided evidence, unlike its analogs, which show distinct IR absorption for hydroxyl (3447–3333 cm⁻¹) and carbonyl (1663–1674 cm⁻¹) groups .
Biological Activity
Overview
1H-Inden-1-one, 3-hydroxy-2-(3-hydroxy-2-quinolinyl)-, a compound characterized by its unique indene and quinoline structure, has garnered attention for its diverse biological activities. Its molecular formula is with a molecular weight of 289.28 g/mol. This compound is being explored for potential applications in medicinal chemistry due to its antiviral, anti-inflammatory, and anticancer properties.
The compound features a complex arrangement that allows it to engage in various chemical reactions, including oxidation and reduction. Its synthesis typically involves multi-step organic reactions, often utilizing indene and quinoline derivatives under specific conditions.
| Property | Value |
|---|---|
| Molecular Formula | C18H11NO3 |
| Molecular Weight | 289.28 g/mol |
| Boiling Point | 560.3 ± 50 °C (Predicted) |
| Density | 1.512 ± 0.06 g/cm³ (Predicted) |
| Water Solubility | 26 μg/L at 20 °C |
| LogP | 4.8 at 25 °C |
Antiviral Properties
Research indicates that 1H-Inden-1-one, 3-hydroxy-2-(3-hydroxy-2-quinolinyl)- exhibits significant antiviral activity. Studies have demonstrated its ability to inhibit viral replication by targeting specific enzymes involved in the viral life cycle. For instance, it has shown efficacy against various RNA viruses, suggesting potential as a therapeutic agent in treating viral infections.
Anti-inflammatory Effects
The compound also displays anti-inflammatory properties by modulating inflammatory pathways. It has been observed to inhibit the production of pro-inflammatory cytokines and reduce inflammation in cellular models. This makes it a candidate for the treatment of inflammatory diseases such as arthritis and other chronic inflammatory conditions.
Anticancer Activity
In vitro studies have reported that this compound can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators. Its selective cytotoxicity against cancer cells while sparing normal cells highlights its potential as an anticancer agent.
The biological effects of 1H-Inden-1-one, 3-hydroxy-2-(3-hydroxy-2-quinolinyl)- are attributed to its interaction with multiple molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for viral replication and inflammation.
- Receptor Modulation : It can interact with receptors involved in inflammatory responses.
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells.
Case Studies
Several case studies highlight the compound's efficacy:
- Antiviral Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound inhibited the replication of influenza virus in vitro by blocking viral polymerase activity.
- Anti-inflammatory Research : In a controlled experiment on human macrophages, the compound significantly reduced TNF-alpha production, indicating its potential as an anti-inflammatory agent.
- Cancer Research : A study conducted on breast cancer cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell viability, suggesting its potential use in cancer therapy.
Comparison with Similar Compounds
1H-Inden-1-one, 3-hydroxy-2-(3-hydroxy-2-quinolinyl)- can be compared with other indole and quinoline derivatives known for their biological activities:
| Compound Name | Biological Activity |
|---|---|
| Indole derivatives | Antimicrobial, anticancer |
| Quinoline derivatives | Antimalarial, antibacterial |
| Benzofuran derivatives | Anticancer |
The unique combination of indene and quinoline structures in this compound contributes to its distinct biological properties compared to similar compounds.
Q & A
Basic Questions
Q. What spectroscopic methods are essential for characterizing 3-hydroxy-2-(3-hydroxy-2-quinolinyl)-1H-inden-1-one?
- Methodological Answer : Key techniques include:
- IR Spectroscopy : Identify hydroxyl (-OH) and carbonyl (C=O) stretches. For example, IR bands near 3446 cm⁻¹ (hydroxyl) and 1631 cm⁻¹ (amide/quinolone C=O) are critical for functional group confirmation .
- NMR Spectroscopy : Use ¹H and ¹³C NMR to resolve aromatic protons (δ 6.5–8.5 ppm) and quinoliny/indenone backbone signals. Coupling patterns in ¹H NMR can distinguish tautomeric forms .
- Mass Spectrometry : Confirm molecular weight (exact mass: 365.10525) and fragmentation patterns using high-resolution MS .
Q. How can X-ray crystallography be applied to resolve the compound’s stereochemistry?
- Methodological Answer :
- Data Collection : Use single-crystal X-ray diffraction (e.g., at 90 K for reduced thermal motion) .
- Structure Solution : Employ SHELXS/SHELXD for phase determination and SHELXL for refinement. For example, mean C–C bond lengths (0.002 Å) ensure precision .
- Visualization : Generate ORTEP-3 diagrams to illustrate bond angles and torsional conformations .
Q. What purity standards are mandated for this compound in research applications?
- Methodological Answer : Regulatory guidelines (e.g., GB9685-2008) specify:
- Maximum Levels : 0.2% in PET plastics, with adherence to colorant purity restrictions.
- Analytical Validation : Use HPLC with UV detection to quantify impurities (≤0.4% total) and confirm compliance .
Advanced Research Questions
Q. How can synthetic routes be optimized to address low yields in 3-hydroxyquinoline-indenone coupling?
- Methodological Answer :
- Catalyst Screening : Test palladium or copper catalysts for cross-coupling efficiency.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates.
- By-Product Analysis : Use LC-MS to identify side products (e.g., over-oxidized quinoline derivatives) and adjust stoichiometry .
Q. What strategies resolve contradictions in NMR data for tautomeric forms of the compound?
- Methodological Answer :
- Variable Temperature NMR : Probe tautomeric equilibrium (e.g., keto-enol shifts) by analyzing signal splitting at 25°C vs. −40°C.
- DFT Calculations : Compare experimental chemical shifts with computed values (B3LYP/6-311+G(d,p)) to validate dominant tautomers .
- X-ray Validation : Cross-reference NMR data with crystallographically determined bond lengths (e.g., C=O vs. C–OH distances) .
Q. How can computational modeling predict the compound’s reactivity in radical scavenging assays?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate hydrogen abstraction kinetics using OPLS-AA force fields.
- Docking Studies : Model interactions with ROS (reactive oxygen species) via AutoDock Vina, focusing on hydroxyl group accessibility.
- QSAR Analysis : Correlate substituent effects (e.g., electron-donating groups on quinoline) with radical quenching efficiency .
Q. What crystallographic challenges arise when analyzing hydrate/solvate forms of the compound?
- Methodological Answer :
- Solvent Screening : Crystallize from ethanol/water mixtures to isolate stable solvates.
- Twinning Analysis : Use PLATON to detect twinning in diffraction data; refine using SHELXL’s TWIN/BASF commands .
- Thermogravimetry (TGA) : Quantify solvent loss (e.g., ethanol in solvates) to confirm stoichiometry .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
